2-Chloro-4-thiocyanatoaniline
Description
Significance of Thiocyanate-Containing Aromatic Compounds in Scientific Disciplines
Aromatic compounds containing the thiocyanate (B1210189) (-SCN) functional group are a pivotal class of molecules in science. mdpi.com The thiocyanate group, one of the pseudohalides, imparts unique reactivity and properties to the aromatic scaffold. wikipedia.org This versatility makes aryl thiocyanates valuable intermediates and active components across several scientific fields. jst.go.jpjchemlett.comorganic-chemistry.org
Role in Organic Synthesis
In organic synthesis, aryl thiocyanates are highly valued as versatile building blocks. nih.govjchemlett.com The thiocyanate group can be readily transformed into a variety of other sulfur-containing functionalities. taylorandfrancis.comresearchgate.netsapub.org This reactivity allows chemists to access diverse classes of organosulfur compounds, which are significant in their own right. jchemlett.com
Key transformations of aryl thiocyanates include their conversion to:
Thiols (Mercaptans) mdpi.comresearchgate.net
Disulfides mdpi.comresearchgate.net
Trifluoromethyl Thioethers researchgate.netmdpi.com
Thiocarbamates jst.go.jpresearchgate.net
Sulfonyl Chlorides mdpi.comresearchgate.net
This synthetic flexibility makes aryl thiocyanates crucial intermediates for constructing complex molecules and functional materials. nih.govorganic-chemistry.org
Relevance in Pharmaceutical Chemistry
The thiocyanate moiety is present in numerous biologically active natural products and synthetic compounds. mdpi.comresearchgate.net Aryl thiocyanates are recognized as important pharmacophores and are used as key intermediates in the synthesis of various pharmaceuticals. jst.go.jporganic-chemistry.orgfiveable.me Their derivatives have shown a wide spectrum of biological activities, including potential as enzyme inhibitors. mdpi.comresearchgate.net The incorporation of the thiocyanate group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. ontosight.ai Consequently, the synthesis of novel aryl thiocyanates remains an active area of research in medicinal chemistry for the development of new therapeutic agents. jchemlett.comopenaccessjournals.comresearchgate.net
Applications in Chemical Biology
In chemical biology, thiocyanate-containing compounds serve as valuable tools for probing biological systems. nih.gov Their ability to act as enzyme inhibitors allows researchers to study enzyme mechanisms and pathways. mdpi.comresearchgate.net Furthermore, the unique spectroscopic properties of the thiocyanate group can be exploited for labeling and tracking molecules within biological environments. The development of new methods for synthesizing thiocyanates has broad potential for various applications in chemical biology. nih.gov
Impact on Materials Science
The utility of thiocyanate-containing aromatic compounds extends to materials science. They are used as precursors in the manufacturing of dyes, pigments, and polymers. jchemlett.comfiveable.meontosight.ai The introduction of a thiocyanate group can modify the optical and electronic properties of materials. taylorandfrancis.com For instance, these compounds are intermediates in the synthesis of functional materials and sulfur-containing heterocycles with specific properties. nih.govorganic-chemistry.org Their role as vulcanization accelerators in the rubber industry also highlights their industrial importance. jchemlett.com
Overview of Aniline (B41778) Derivatives in Chemical Research
Aniline and its derivatives are fundamental building blocks in chemical research and industry. researchgate.net These aromatic amines, characterized by an amino group attached to a benzene (B151609) ring, are precursors to a vast array of organic compounds. ontosight.airesearchgate.net Their reactivity, particularly towards electrophilic substitution on the aromatic ring and reactions at the amino group, makes them highly versatile. ontosight.ai
In chemical research, aniline derivatives are extensively used in:
Dye and Pigment Industry : They are foundational for the synthesis of azo dyes and other colorants. openaccessjournals.comontosight.ai
Pharmaceutical Synthesis : They form the core structure of many drugs, including analgesics and antibacterial agents. openaccessjournals.comresearchgate.netontosight.ai
Polymer Chemistry : Aniline is a key monomer for producing polyaniline, a conducting polymer, and its derivatives are used in the manufacture of polyurethanes. openaccessjournals.comresearchgate.net
Agrochemicals : Certain aniline derivatives are used in the production of herbicides and insecticides. researchgate.net
The ongoing development of novel synthetic methods, such as making aniline derivatives directly from atmospheric nitrogen and benzene, underscores their continuing importance in chemistry. acs.org
Historical Context of Thiocyanation Methodologies
The introduction of a thiocyanate group onto an aromatic ring, known as thiocyanation, has evolved significantly over time. Early methods for the direct thiocyanation of arenes often involved the use of thiocyanogen (B1223195), (SCN)₂, a highly toxic reagent, first reported in 1941. jchemlett.com The hazardous nature of such reagents spurred the development of safer and more efficient protocols. jchemlett.comorganic-chemistry.org
Over the past few decades, considerable progress has been made in developing milder and more practical thiocyanation methods. sci-hub.sersc.org These modern approaches often rely on the in situ generation of an electrophilic thiocyanating agent from more stable and less hazardous precursors. mdpi.comjst.go.jp
Key developments in thiocyanation methodologies include:
Combination of an oxidant and a thiocyanate salt : A major strategy involves using an oxidant (e.g., N-bromosuccinimide (NBS), cerium (IV) ammonium (B1175870) nitrate, hydrogen peroxide, or hypervalent iodine reagents) in combination with an inorganic thiocyanate salt like potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN). mdpi.comjst.go.jpresearchgate.net
Eco-Friendly Procedures : Recent research has focused on developing greener methods, for example, using ethanol (B145695) as a solvent or employing solvent-free mechanochemical techniques. mdpi.comacs.orgresearchgate.net
Catalytic Systems : The use of various catalysts, including ionic liquids and silica (B1680970) boron sulfonic acid, has been explored to improve reaction efficiency and selectivity. sapub.orgsci-hub.se
These advancements have made the synthesis of aryl thiocyanates like 2-Chloro-4-thiocyanatoaniline more accessible, efficient, and environmentally benign. mdpi.comsci-hub.se
Properties
IUPAC Name |
(4-amino-3-chlorophenyl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBOJMWJGHBCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343641 | |
| Record name | 2-CHLORO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3226-47-9 | |
| Record name | 2-CHLORO-4-THIOCYANATOANILINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(4-amino-3-chlorophenyl)sulfanyl]formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Chloro 4 Thiocyanatoaniline
Electrophilic Thiocyanation Approaches
Electrophilic thiocyanation stands as one of the most effective strategies for incorporating a thiocyanate (B1210189) group into organic molecules. mdpi.com This approach leverages the nucleophilic character of substrates like anilines to react with an electrophilic source of the thiocyanate moiety (SCN⁺). mdpi.com
N-Bromosuccinimide (NBS) and Potassium Thiocyanate (KSCN) Mediated Reactions
A highly efficient and environmentally friendly method for the thiocyanation of anilines utilizes a combination of N-Bromosuccinimide (NBS) and Potassium Thiocyanate (KSCN). mdpi.com This system provides good regioselectivity and excellent yields for a variety of aniline (B41778) derivatives. mdpi.com
The reaction mechanism involves the initial interaction between N-Bromosuccinimide and potassium thiocyanate, which generates N-thiocyanatosuccinimide (NTS) in situ. This intermediate, NTS, then serves as the active electrophilic thiocyanate precursor in the subsequent reaction with the aniline substrate. mdpi.com
To maximize the efficiency of thiocyanation, reaction conditions have been systematically optimized using aniline as a model substrate. mdpi.com Key parameters investigated include the solvent and the molar ratio of the reagents. mdpi.comresearchgate.net
Solvent Effects: Various solvents were tested to determine the optimal medium for the reaction. Ethanol (B145695) was identified as the most effective solvent, aligning with the principles of green chemistry. mdpi.com
Reagent Concentration: The mole ratio of the aniline substrate, KSCN, and NBS was found to be critical. Through optimization studies, a 1:2:1 mole ratio of aniline/KSCN/NBS was determined to provide the best conditions for complete conversion and the highest yield of the thiocyanated product. mdpi.com
Temperature: The optimal temperature for this reaction is room temperature (approximately 27 °C), which allows for a short reaction time. mdpi.com
| Entry | Aniline/KSCN/NBS (Mole Ratio) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1:1 | CH₂Cl₂ | 60 | 45 |
| 2 | 1:1:1 | CH₃CN | 60 | 55 |
| 3 | 1:1:1 | H₂O | 60 | Trace |
| 4 | 1:1:1 | Ethanol | 30 | 80 |
| 5 | 1:2:1 | Ethanol | 20 | 98 |
| 6 | 1:1:2 | Ethanol | 30 | 75 |
The position of the incoming thiocyanate group is directed by the substituents already present on the aniline ring. The amino (-NH₂) group is a powerful activating group and directs electrophiles to the ortho and para positions.
For the synthesis of 2-Chloro-4-thiocyanatoaniline, the starting material is 2-chloroaniline (B154045). The activating amino group directs the electrophilic thiocyanation primarily to the position para to it (C4), which is sterically more accessible than the other open ortho position (C6). This results in the exclusive formation of the desired product. mdpi.com
Studies have shown that this high regioselectivity is consistent across various substituted anilines:
Ortho- and meta-substituted anilines yield exclusively the para-thiocyanated product. mdpi.com
Para-substituted anilines result in the formation of ortho-thiocyanated products. mdpi.com
This methodology is effective for aniline derivatives bearing both electron-donating and electron-withdrawing groups, consistently providing good yields and short reaction times. mdpi.com
| Substrate | Product | Yield (%) |
|---|---|---|
| Aniline | 4-Thiocyanatoaniline | 98 |
| 2-Methylaniline | 2-Methyl-4-thiocyanatoaniline | 96 |
| 3-Methylaniline | 3-Methyl-4-thiocyanatoaniline | 95 |
| 4-Chloroaniline | 4-Chloro-2-thiocyanatoaniline | 98 |
| 2-Nitroaniline (B44862) | 2-Nitro-4-thiocyanatoaniline (B119080) | 94 |
Alternative Oxidants for Thiocyanation of Anilines
While the NBS/KSCN system is highly effective, alternative methods for the electrophilic thiocyanation of anilines have also been developed.
One such alternative involves the use of ammonium (B1175870) thiocyanate in combination with trichloroisocyanuric acid and wet SiO₂. researchgate.net This reaction is typically carried out in a dichloromethane solvent. The proposed mechanism involves the in situ generation of hypochlorous acid within the heterogeneous system, which subsequently oxidizes the thiocyanate anion to produce the electrophilic species required for the substitution reaction on the aniline ring. researchgate.net Another mechanochemical approach uses ammonium thiocyanate with ammonium persulfate as the oxidant and silica (B1680970) as a grinding auxiliary, which also yields aryl thiocyanates. nih.gov
Cerium (IV) Ammonium Nitrate in Methanol
Cerium (IV) ammonium nitrate (CAN) serves as a potent single-electron oxidant for the thiocyanation of aromatic and heteroaromatic compounds. In this method, CAN facilitates the oxidation of the thiocyanate anion (SCN⁻) to generate a thiocyanating agent in situ. The reaction is typically carried out in methanol at room temperature. For the synthesis of thiocyanated anilines, the electron-rich nature of the aniline ring makes it susceptible to electrophilic attack by the generated thiocyanogen (B1223195) or a related species.
The general reaction involves the treatment of an aniline derivative with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of CAN. Methanol is a common solvent for this transformation. The regioselectivity of the reaction is governed by the electronic properties of the substituents on the aniline ring. In the case of 2-chloroaniline, the amino group is a strongly activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The directing effects combine to favor substitution at the para position relative to the amino group, yielding this compound. Several methods have been reviewed for the thiocyanation of aromatic systems using ceric ammonium nitrate researchgate.net.
Table 1: Thiocyanation of Anilines using Cerium (IV) Ammonium Nitrate
| Substrate | Reagents | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| Aniline | NH₄SCN, CAN | Methanol | Room Temp | 4-Thiocyanatoaniline | Good |
Iodine-Mediated Thiocyanation
Molecular iodine (I₂) in combination with a thiocyanate salt provides an effective metal-free method for the direct C-H thiocyanation of electron-rich aromatic compounds, including anilines. This approach is valued for its operational simplicity and the use of readily available and inexpensive reagents. The reaction proceeds at room temperature in a solvent such as methanol.
The proposed mechanism involves the oxidation of the thiocyanate anion by iodine to form thiocyanogen, (SCN)₂, which is the active electrophilic thiocyanating agent. The aniline derivative then undergoes electrophilic aromatic substitution. The high regioselectivity for para-substitution in anilines is consistently observed. An improved method for the thiocyanation of anilines and other substrates has been developed using a reagent combination of (dichloroiodo)benzene and trimethylsilyl thiocyanate, which is mediated by iodine(III) researchgate.net. Stoichiometric amounts of iodine in methanol at room temperature have been shown to effectively thiocyanate various electron-rich (hetero)aromatic compounds with ammonium thiocyanate, yielding the corresponding products in good to excellent yields with high mono-selectivity jchemlett.com.
Table 2: Iodine-Mediated Thiocyanation of Aromatic Compounds
| Substrate | Oxidant | Cyanide Source | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|---|
| 2-Methylindole | I₂ | NH₄SCN | Methanol | Room Temp | 3-Thiocyanato-2-methylindole | Good jchemlett.com |
Sodium Perborate under Acidic Conditions
Sodium perborate (NaBO₃·nH₂O) is an inexpensive, safe, and environmentally benign oxidizing agent. In acidic aqueous solutions, it hydrolyzes to release hydrogen peroxide and boric acid, making it a convenient in situ source of H₂O₂ frontiersin.org. This reactivity is harnessed for the oxidative thiocyanation of aromatic amines.
The reaction typically involves treating the aniline substrate with a thiocyanate salt in the presence of sodium perborate under acidic conditions. The acid catalyzes the formation of the electrophilic thiocyanating species. The use of sodium perborate has been noted as a reagent for the thiocyanation of arylboronic acids researchgate.net. The acidic medium protonates the hydrogen peroxide, enhancing its oxidizing power to convert the thiocyanate anion into the active electrophile for the subsequent aromatic substitution reaction.
Hypervalent Iodine Reagents for Cyanation of Thiols
An alternative, indirect pathway to thiocyanates involves the S-cyanation of thiols. This method requires the corresponding thiol as the starting material (e.g., 2-chloro-4-mercaptoaniline to produce this compound). Hypervalent iodine(III) reagents have emerged as powerful tools for this transformation, offering mild reaction conditions and high efficiency. nih.govresearchgate.netacs.org
Benziodoxole Derivatives (e.g., CBX, CDBX)
Cyclic hypervalent iodine reagents, particularly those based on the benziodoxole framework, exhibit enhanced stability and reactivity compared to their acyclic counterparts acs.org. Cyanobenziodoxolones (CBX) are a class of user-friendly, crystalline solids that serve as excellent electrophilic cyanating agents rsc.org.
A prominent example is 1-cyano-1,2-benziodoxol-3(1H)-one (CBX). Another variant, 1-cyano-3,3-dimethyl-1,2-benziodoxole (CDBX), has also been developed rsc.org. These reagents react rapidly with a broad range of aliphatic and aromatic thiols at room temperature to afford the corresponding thiocyanates in high yields within minutes nih.govresearchgate.net. The reaction demonstrates high chemoselectivity, tolerating various functional groups nih.govresearchgate.net. The direct electrophilic α-cyanation of β-keto esters and amides has been successfully developed using these hypervalent iodine benziodoxole-derived cyano reagents bit.edu.cnresearchgate.net.
Table 3: Cyanation of Thiols using Benziodoxole Derivatives
| Reagent | Substrate | Conditions | Product | Key Features |
|---|---|---|---|---|
| CBX | Aliphatic & Aromatic Thiols | Room Temp, minutes | Aliphatic & Aromatic Thiocyanates | High yields, high chemoselectivity nih.govresearchgate.net |
Mechanism of Cyanation via Thiolate Anion or Radical
The mechanism of S-cyanation using hypervalent iodine reagents like CBX can proceed through different pathways depending on the reaction conditions and the nature of the thiol. Computational studies have shed light on these potential routes.
One proposed pathway involves the reaction of a thiolate anion with the hypervalent iodine reagent. Preliminary computational studies have indicated a low-energy concerted transition state for the cyanation of the thiolate anion nih.govresearchgate.net.
Alternatively, a radical-based mechanism may be operative. The reaction can be initiated by a single-electron transfer (SET) from the thiol or thiolate to the hypervalent iodine reagent. This generates a thiyl radical, which then reacts with the cyanating agent. For the decarboxylative cyanation of carboxylic acids using photoredox catalysis and CBX, a mechanism involving an SET to form an intermediate followed by cyanide addition was favored over direct radical reaction rsc.org. The specific pathway, whether involving a thiolate anion or a thiyl radical, is a subject of ongoing investigation and may be substrate-dependent chemrevlett.com.
Mechanochemical Thiocyanation Strategies
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. Ball-milling has been successfully applied to the thiocyanation of aryl compounds, including anilines, providing a solvent-free, room-temperature method with short reaction times. acs.orgnih.govresearchgate.netfigshare.com
This strategy typically involves milling the aromatic substrate (e.g., 2-chloroaniline) with ammonium thiocyanate (NH₄SCN) as the cyanide source and an oxidizing agent such as ammonium persulfate ((NH₄)₂S₂O₈). A grinding auxiliary like silica (SiO₂) is often added to facilitate the process. The reaction demonstrates high regioselectivity, exclusively yielding the para-thiocyanated product for aniline and phenol derivatives acs.orgnih.gov. This method is notable for its broad substrate scope, tolerating sensitive functional groups like nitro and aldehyde groups, and has been used to synthesize dozens of aryl thiocyanates in moderate to excellent yields nih.govresearchgate.net. The environmental benefits of this approach are significant, as it minimizes solvent waste and often requires no complex workup procedures acs.orgresearchgate.net.
Table 4: Mechanochemical Thiocyanation of Anilines
| Substrate | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Aniline | NH₄SCN, (NH₄)₂S₂O₈, SiO₂ | Ball-milling, 25 Hz, 1 hr | 4-Thiocyanatoaniline | Good |
| Substituted Anilines | NH₄SCN, (NH₄)₂S₂O₈, SiO₂ | Ball-milling, 25 Hz, 1 hr | para-Thiocyanated anilines | 18-71% nih.gov |
Ball-Milling Techniques
The mechanochemical synthesis of this compound is achieved through ball-milling (BM), a technique that uses mechanical force to induce chemical reactions. nih.govnih.gov This method is noted for being simple, mild, and fast. nih.gov In a typical procedure, the aryl compound is milled in a stainless-steel jar with stainless-steel balls. nih.gov The reaction is carried out at a frequency of 25 Hz, demonstrating the efficiency of mechanical energy in promoting the desired chemical transformation. nih.gov This approach is part of a growing field of "Chemistry 2.0" that focuses on developing new, solvent-free synthesis systems. nih.gov
The key reagents used in this ball-milling method are ammonium thiocyanate (NH₄SCN) and ammonium persulfate ((NH₄)₂S₂O₈). nih.govnih.gov Ammonium thiocyanate serves as the source of the thiocyanate (SCN) group that is introduced onto the aniline ring. nih.gov Ammonium persulfate acts as an oxidizing agent in the reaction. nih.gov The optimal conditions for the reaction involve using 1.5 equivalents of both ammonium thiocyanate and ammonium persulfate relative to the aniline substrate. nih.gov
Silica (SiO₂) is employed as a grinding auxiliary in the mechanochemical process. nih.govnih.gov The presence of silica is crucial for the efficiency of the reaction. While experiments without silica can lead to product formation, the yields are often lower due to the reaction mixture becoming sticky and adhering to the jar, which impedes efficient energy and mass transfer. nih.gov The addition of an optimal amount of silica (around 0.15 g for a 0.2 mmol scale reaction) prevents this issue and leads to significantly higher product yields. nih.gov However, an excessive amount of silica can hinder the motion of the grinding balls and reduce the mechanical energy generated, thus lowering the yield. nih.gov
A significant advantage of this mechanochemical method is that it is performed under solvent-free conditions at room temperature. nih.govnih.gov This eliminates the need for bulk organic solvents, which are often hazardous and contribute to chemical waste. researchgate.netrsc.org The entire reaction is conducted in a solid state within the ball mill, representing a more sustainable and eco-friendly synthetic route. nih.govnih.gov The process is not only solvent-free but also avoids the need for heating or cooling, further reducing energy consumption. nih.gov
The environmental performance of the ball-milling technique has been quantitatively assessed using mass-based green chemistry metrics and compared to conventional solution (CS) methods. acs.orgnih.gov Metrics such as the Environmental Impact Factor (E-Factor), atom economy (AE), and reaction mass efficiency (RME) are used to evaluate the greenness of the process. acs.orgnih.gov
While the atom economy values are similar for both ball-milling and solution-based methods, the mechanochemical approach demonstrates superior performance in other key areas. acs.orgnih.gov The E-Factor is significantly better for the ball-milling method. acs.orgnih.gov Furthermore, the reaction mass efficiency (RME), which considers reaction yield, atom economy, a stoichiometric factor (SF), and a material recovery parameter (MRP), is also notably higher for the mechanochemical synthesis. acs.orgnih.gov These results underscore the importance of eliminating solvents and reducing the excess of reagents, positioning the ball-milling technique as a greener alternative. acs.orgnih.gov
| Parameter | Ball-Milling (BM) Method | Conventional Solution (CS) Method | Ideal Value |
|---|---|---|---|
| Atom Economy (AE) | Similar to CS | Similar to BM | 100% |
| Reaction Mass Efficiency (RME) | Significantly Better | Lower than BM | 100% |
| E-Factor | Significantly Better | Higher than BM | 0 |
| Stoichiometric Factor (SF) | Better (less excess reagent) | Worse (more excess reagent) | 1 |
Substrate Scope and Yields in Mechanochemical Thiocyanation
The mechanochemical thiocyanation method has been successfully applied to a wide range of aryl compounds, demonstrating its versatility. nih.govnih.gov The process tolerates substrates with sensitive functional groups such as nitro, aldehyde, and nitrile. acs.orgnih.gov In total, 36 different aryl thiocyanates have been synthesized with yields ranging from 8% to 96%. nih.govnih.gov The substrates include anilines, phenols, anisoles, and indole, among others. nih.gov
The ball-milling method is particularly effective for anilines bearing electron-withdrawing groups (EWGs) at the C-2 position. acs.orgnih.gov The presence of groups like nitro (-NO₂), cyano (-CN), and chloro (-Cl) leads to excellent yields of the corresponding 4-thiocyanatoaniline products. acs.orgnih.gov For instance, the synthesis of this compound resulted in an 89% yield. acs.orgnih.gov This high efficiency highlights the method's suitability for synthesizing substituted anilines, which are valuable intermediates in various chemical industries. nih.gov
| Substrate (Aniline with EWG at C-2) | Product | Yield (%) |
|---|---|---|
| 2-Nitroaniline | 2-Nitro-4-thiocyanatoaniline | 92 |
| 2-Cyanoaniline | 2-Cyano-4-thiocyanatoaniline | 91 |
| 2-Chloroaniline | This compound | 89 |
Comparison with Solution-Phase Thiocyanation Methods
Conventional solution-phase (CS) methods for the thiocyanation of aromatic amines have historically been the standard approach. However, these methods often present drawbacks such as the use of metal catalysts, extended reaction times, and harsh conditions. nih.govacs.org In recent years, alternative methods like mechanochemistry have emerged, offering significant environmental and efficiency benefits. nih.gov
Mechanochemical synthesis, which involves using mechanical force (e.g., ball milling) to induce chemical reactions, provides a solvent-free and milder alternative. nih.gov For the synthesis of this compound, a mechanochemical approach using ammonium persulfate and ammonium thiocyanate with silica as a grinding auxiliary resulted in a high yield of 89%. nih.govacs.org This method is notable for its simplicity and tolerance of sensitive functional groups. nih.gov
A comparison of green chemistry metrics for the thiocyanation of aniline highlights the advantages of mechanochemistry over conventional solution methods. While atomic efficiency (AE) may be similar, parameters such as the Environmental Factor (E-factor), Material Recovery Parameter (MRP), and Reaction Mass Efficiency (RME) are significantly improved in the solvent-free system. nih.gov This indicates a greener process due to the absence of solvents and reduced excess of oxidizing agents. nih.gov
| Parameter | Mechanochemical Method (Ball Milling) | Conventional Solution (CS) Method | Reference |
|---|---|---|---|
| Solvent | Solvent-free (Silica auxiliary) | Typically uses organic solvents | nih.gov |
| Yield (this compound) | 89% | Varies, often lower than mechanochemical method | nih.govacs.org |
| Reaction Conditions | Mild, short reaction time | Can require harsh conditions and long reaction times | nih.govacs.org |
| Environmental Impact (E-Factor) | Significantly lower (more favorable) | Higher due to solvent and reagent waste | nih.gov |
Electrochemical Thiocyanation Methods
Electrochemical synthesis offers a green and efficient pathway for the C-H thiocyanation of aromatic compounds, including aniline derivatives. researchgate.netnih.gov This approach is an attractive alternative to methods that rely on unrecyclable chemical oxidants or metal catalysts. researchgate.net The fundamental process involves the anodic oxidation of a thiocyanate anion (SCN⁻) at the electrode surface. researchgate.netmdpi.com
The initial electrochemical step generates a thiocyanate radical (SCN•). researchgate.netmdpi.com This radical can then dimerize to form thiocyanogen, (SCN)₂, which acts as the electrophilic agent. researchgate.net In an acidic medium, thiocyanogen becomes polarized and attacks the electron-rich aromatic nucleus of the substrate, leading to the formation of the corresponding aryl thiocyanate. researchgate.net
This method demonstrates high regioselectivity, typically favoring para-substitution, with no ortho isomer observed in many cases of monosubstituted aromatics. researchgate.net Furthermore, it exhibits high isomer selectivity, as no isothiocyanate byproducts are generally detected. researchgate.net Two-phase electrolysis using ammonium thiocyanate has also been successfully employed to selectively thiocyanate aniline and phenol derivatives. nih.gov
Thiocyanation of Aromatic Systems Using Various Reagents and Catalysts
The introduction of a thiocyanate group onto an aromatic system can be achieved using a diverse array of reagents and catalytic systems, each with specific advantages. These methods often aim to improve yield, regioselectivity, and environmental friendliness compared to traditional approaches.
Montmorillonite K10, an acidic clay, serves as an effective and environmentally benign heterogeneous catalyst for the thiocyanation of aromatic compounds. researchgate.netrsc.org In this method, aromatic substrates such as indoles and carbazoles are treated with ammonium thiocyanate in the presence of Montmorillonite K10 clay at elevated temperatures (e.g., 80°C) to furnish the corresponding thiocyanated products in good yields. researchgate.net The use of a solid acid catalyst like K10 clay simplifies product purification and reduces waste, aligning with the principles of green chemistry. researchgate.netrsc.org
Specialized ionic liquids can function as both the reaction medium and the reagent in thiocyanation reactions. A diphenylphosphinite ionic liquid (IL-OPPh₂) has been developed for the conversion of alcohols and their ether derivatives into alkyl thiocyanates. researchgate.net This reagent is prepared by reacting the corresponding phosphinite ionic liquid with bromine, followed by treatment with potassium thiocyanate (KSCN). researchgate.net The use of this functionalized ionic liquid allows for high selectivity and easy separation of the desired products from the phosphinate byproduct through simple extraction. researchgate.net
A combination of a peroxydisulfate salt, such as potassium peroxydisulfate (K₂S₂O₈), and a copper(II) catalyst is an effective system for the thiocyanation of aromatic compounds. researchgate.net This oxidative system facilitates the introduction of the -SCN group onto the aromatic ring. researchgate.net Persulfate-based oxidation is a versatile tool in organic chemistry, and in this context, it enables the C-H functionalization of arenes with a thiocyanate source. researchgate.netacs.org The copper(II) salt acts as a catalyst, enhancing the efficiency of the reaction. researchgate.net
As detailed in the electrochemical methods (Section 2.3), the direct anodic oxidation of the thiocyanate anion is a cornerstone of electrochemical thiocyanation. researchgate.net This process generates the reactive electrophilic species, thiocyanogen ((SCN)₂), in situ without the need for chemical oxidizing agents. researchgate.net The thiocyanogen then undergoes an electrophilic aromatic substitution reaction with the aniline derivative. This technique is noted for its high regioselectivity and for being an environmentally sustainable process for functionalizing aromatic C-H bonds. researchgate.netmathnet.ru
| Method/Reagent | Description | Typical Substrates | Key Advantages | Reference |
|---|---|---|---|---|
| Montmorillonite K10 Clay | Heterogeneous solid acid catalyst used with NH₄SCN. | Indoles, Carbazoles, other activated aromatics | Eco-friendly, reusable catalyst, simple workup. | researchgate.net |
| Diphenyl Phosphinite Ionic Liquid | Acts as both reagent and solvent. | Alcohols, Trimethylsilyl and Tetrahydropyranyl ethers | High selectivity, easy product separation. | researchgate.net |
| Peroxydisulfate-Cu(II) | Oxidative system using K₂S₂O₈ and a Cu(II) catalyst. | Aromatic and heteroaromatic compounds | Effective C-H functionalization. | researchgate.net |
| Anodic Oxidation | Electrochemical generation of (SCN)₂ from SCN⁻. | Anilines, Anisoles, other (hetero)arenes | High regioselectivity, no chemical oxidants, green process. | researchgate.net |
o-Iodoxy Benzoic Acid (IBX) with Ammonium Thiocyanate
o-Iodoxybenzoic acid (IBX) is a hypervalent iodine(V) reagent that serves as a mild and efficient oxidant in a variety of organic transformations. frontiersin.orgnih.gov In the context of thiocyanation, IBX facilitates the direct introduction of the -SCN group onto aromatic rings, such as indoles, pyrroles, and arylamines, using ammonium thiocyanate as the thiocyanate source. researchgate.net The reaction is believed to proceed through a single electron transfer (SET) mechanism. organic-chemistry.org IBX oxidizes the thiocyanate anion (SCN⁻) from ammonium thiocyanate to generate an electrophilic thiocyanating species. This reactive intermediate then undergoes an electrophilic aromatic substitution reaction with the electron-rich aniline ring to yield the corresponding thiocyanatoaniline derivative. The use of IBX is advantageous due to its high efficiency and mild reaction conditions, making it a valuable tool for this transformation. frontiersin.orgorganic-chemistry.org
p-Toluene Sulfonic Acid with Ammonium Thiocyanate
A metal-free approach for thiocyanation involves the use of p-Toluene Sulfonic Acid (p-TSA) in conjunction with ammonium thiocyanate. This method has been effectively used for the regioselective thiocyanation of indoles and other aromatic amino compounds. researchgate.net The reaction typically proceeds at room temperature and can produce excellent yields of the desired 3-thiocyanoindoles. researchgate.net In this system, p-TSA acts as a promoter for the reaction. It is proposed that the acid facilitates the generation of the electrophilic thiocyanating agent from ammonium thiocyanate, which then attacks the aromatic ring. This methodology offers an efficient and environmentally friendly alternative to metal-catalyzed thiocyanation reactions. researchgate.netmdpi.com
NBS-Mediated Thiocyanation of Isoxazoline N-Oxides
N-Bromosuccinimide (NBS) is a versatile reagent used in various organic syntheses, including thiocyanation reactions. One specific application involves the NBS-mediated thiocyanation of cyclohexene-fused isoxazoline N-oxides. researchgate.net This process is an efficient, metal-free, one-pot transformation that occurs under mild conditions in acetonitrile. researchgate.net The reaction results in an oxidative ring-opening of the isoxazoline N-oxide, leading to the formation of (6-(hydroxyimino)-2-thiocyanatocyclohex-1-en-1-yl)(phenyl)methanone derivatives in good to excellent yields. researchgate.net
While this specific methodology applies to isoxazoline N-oxides, NBS is also widely used for the direct thiocyanation of anilines. In this more general application, NBS reacts with a thiocyanate salt, such as potassium or ammonium thiocyanate, to generate an electrophilic thiocyanate precursor in situ. mdpi.com This reactive species, potentially N-thiocyanatosuccinimide, then acts as the electrophile in the subsequent aromatic substitution reaction with the aniline derivative to introduce the thiocyanate group onto the ring. mdpi.com
Potassium Permanganate (KMnO₄) with Ammonium Thiocyanate and KHSO₄
Potassium permanganate (KMnO₄) is a strong oxidizing agent that can be employed to facilitate the thiocyanation of aromatic compounds. In this method, KMnO₄ is used to oxidize the thiocyanate anion from ammonium thiocyanate, generating a highly reactive thiocyanogen radical (•SCN) or a related electrophilic species. The presence of potassium bisulfate (KHSO₄) provides an acidic medium, which is often necessary for the oxidation process and the subsequent electrophilic attack on the aromatic ring. Ascorbic acid has been observed to bleach the color of potassium permanganate in an acidic medium, a principle that has been utilized in analytical methods. asianpubs.org In a synthetic context, the generated electrophile reacts with 2-chloroaniline to yield this compound. Careful control of reaction conditions is essential to prevent over-oxidation or side reactions due to the high reactivity of permanganate.
Iodine Monochloride (ICl) with Ammonium Thiocyanate and KHSO₄
Iodine monochloride (ICl) can serve as an effective promoter for the electrophilic thiocyanation of anilines. In this system, ICl reacts with ammonium thiocyanate to generate a potent electrophilic thiocyanating agent, such as thiocyanogen iodide (ISCN) or thiocyanogen (SCN)₂. The KHSO₄ provides an acidic environment that facilitates the reaction. This highly electrophilic intermediate then readily attacks the electron-rich aniline ring, leading to the formation of the thiocyanated product. This method is part of a broader class of halogen-mediated thiocyanation reactions that provide a reliable route to aryl thiocyanates.
Synthesis of Analogs and Derivatives of this compound
The synthesis of analogs of this compound often employs similar thiocyanation methodologies applied to different substituted anilines. A mechanochemical, solvent-free ball-milling method using ammonium persulfate and ammonium thiocyanate has proven effective for a wide variety of aryl compounds, including substituted anilines, yielding aryl thiocyanates in moderate to excellent yields. nih.govacs.org This approach is considered a greener alternative to traditional solvent-based methods. nih.gov
For example, this mechanochemical method has been used to synthesize several analogs. The reaction with 2-cyanoaniline produced 2-Cyano-4-thiocyanatoaniline in 87% yield, while 2-methoxyaniline afforded 2-Methoxy-4-thiocyanatoaniline in 61% yield. nih.govacs.org Similarly, 3-methylaniline was converted to 3-Methyl-4-thiocyanatoaniline with a 65% yield. nih.govacs.org
| Substrate | Product | Yield | Reference |
| 2-Cyanoaniline | 2-Cyano-4-thiocyanatoaniline | 87% | nih.govacs.org |
| 2-Chloroaniline | This compound | 89% | nih.govacs.org |
| 2-Methoxyaniline | 2-Methoxy-4-thiocyanatoaniline | 61% | nih.govacs.org |
| 3-Methylaniline | 3-Methyl-4-thiocyanatoaniline | 65% | nih.govacs.org |
The 2-nitro analog, 2-nitro-4-thiocyanatoaniline, is another important derivative. It can be synthesized by treating o-nitroaniline with dry sodium thiocyanate and bromine in acetic acid. prepchem.com This nitro-substituted compound serves as a versatile intermediate for further chemical modifications. For instance, it can react with 4-nitrochlorobenzene in an aqueous-alkaline medium to produce 4-amino-3,4'-dinitrodiphenyl sulfide (B99878), demonstrating the utility of the thiocyanate group as a precursor to a thiol linkage. researchgate.net Furthermore, 4-thiocyano-2-nitroaniline can be converted to 2-nitro-4-thiophenyl aniline, an intermediate in the synthesis of fenbendazole. google.com These transformations highlight the importance of thiocyanatoanilines as building blocks in the synthesis of more complex molecules. nih.gov
Reactivity and Transformation of the Thiocyanate Moiety in 2 Chloro 4 Thiocyanatoaniline
Versatile Reactivity of Thiocyanates
Aryl thiocyanates, including 2-chloro-4-thiocyanatoaniline, are important building blocks in the synthesis of biologically active compounds and as intermediates for the formation of other functional groups. nih.govacs.orgresearchgate.netnih.gov The thiocyanate (B1210189) group can be converted into a range of other sulfur-containing functionalities, such as thiols, sulfonyl chlorides, sulfides, trifluoromethyl sulfides, and disulfides. nih.gov This versatility stems from the unique electronic properties of the thiocyanate moiety, which can react with a variety of nucleophiles and electrophiles. The reactivity of the thiocyanate group is influenced by the presence of other substituents on the aromatic ring. In the case of this compound, the chloro and amino groups can modulate the reactivity of the thiocyanate group.
The diverse transformations of the thiocyanate group are summarized in the following table:
| Starting Material | Reagents and Conditions | Product Functional Group |
| Aryl Thiocyanate | Reducing agents (e.g., NaBH4, LiAlH4) | Thiol |
| Aryl Thiocyanate | Oxidizing agents (e.g., Cl2, H2O2/HCl) | Sulfonyl Chloride |
| Aryl Thiocyanate | Aryl halides, catalysts (e.g., Cu, Pd) | Diaryl Sulfide (B99878) |
| Aryl Thiocyanate | Trifluoromethylating agents (e.g., TMSCF3) | Trifluoromethyl Sulfide |
| Aryl Thiocyanate | Mild oxidizing agents or hydrolysis followed by oxidation | Disulfide |
Conversion to Other Sulfur-Containing Functional Groups
The thiocyanate group of this compound can be readily converted into a variety of other sulfur-containing functional groups, significantly expanding its synthetic utility.
The conversion of aryl thiocyanates to the corresponding thiols (mercaptans) is a fundamental transformation. For this compound, this conversion yields 2-chloro-4-mercaptoaniline. This transformation can be achieved by the reduction of the thiocyanate group. A common method involves treating the thiocyanate with a reducing agent. The resulting thiol is a valuable intermediate for the synthesis of other sulfur-containing compounds. A specific method for the synthesis of 2-chloro-4-mercaptoaniline involves reacting the precursor in an appropriate solvent system, followed by acidification to yield the final thiol product as a yellow oil. prepchem.com
Reaction Scheme: Conversion of this compound to 2-Chloro-4-mercaptoaniline
This compound + Reducing Agent → 2-Chloro-4-mercaptoaniline
The synthesis of sulfonyl chlorides from aryl thiocyanates typically proceeds through a two-step process involving the initial conversion of the thiocyanate to a thiol, as described above. The resulting thiol, 2-chloro-4-mercaptoaniline, can then be oxidized to the corresponding sulfonyl chloride, 2-chloro-4-aminobenzenesulfonyl chloride. The oxidation of thiols to sulfonyl chlorides can be achieved using various oxidizing agents, such as chlorine gas in an aqueous medium.
Reaction Scheme: Synthesis of 2-Chloro-4-aminobenzenesulfonyl chloride
Step 1: this compound → 2-Chloro-4-mercaptoaniline
Step 2: 2-Chloro-4-mercaptoaniline + Oxidizing Agent (e.g., Cl2/H2O) → 2-Chloro-4-aminobenzenesulfonyl chloride
The thiocyanate group can be transformed into a sulfide linkage, allowing for the synthesis of diaryl sulfides. rsc.orgorganic-chemistry.org This conversion can be accomplished through various synthetic methodologies, often involving the reaction of the aryl thiocyanate with an aryl halide in the presence of a suitable catalyst. Alternatively, the aryl thiocyanate can be first converted to the corresponding thiol, which then undergoes a coupling reaction with an aryl halide to form the diaryl sulfide.
General Reaction Scheme: Synthesis of Diaryl Sulfides
This compound + Ar-X (Aryl Halide) --(Catalyst)--> 2-Chloro-4-(arylthio)aniline
Aryl thiocyanates are valuable precursors for the synthesis of trifluoromethyl and difluoromethyl sulfides. nih.gov This transformation is of significant interest in medicinal chemistry, as the trifluoromethylthio (-SCF3) group can enhance the pharmacological properties of a molecule. The conversion of the thiocyanate group in this compound to a trifluoromethyl sulfide can be achieved by reacting it with a suitable trifluoromethylating agent, such as trifluoromethyltrimethylsilane (TMSCF3), often in the presence of a catalyst.
General Reaction Scheme: Synthesis of Trifluoromethyl Sulfides
This compound + "CF3" source → 2-Chloro-4-(trifluoromethylthio)aniline
The conversion of aryl thiocyanates to disulfides can be achieved through the intermediacy of the corresponding thiol. The thiol, 2-chloro-4-mercaptoaniline, can be readily oxidized to form the symmetrical disulfide, bis(2-chloro-4-aminophenyl) disulfide. This oxidation can be carried out using a variety of mild oxidizing agents. This transformation is a key reaction in the synthesis of various biologically active compounds and materials.
Reaction Scheme: Synthesis of Bis(2-chloro-4-aminophenyl) disulfide
Step 1: this compound → 2-Chloro-4-mercaptoaniline
Step 2: 2 x 2-Chloro-4-mercaptoaniline + [O] (Mild Oxidizing Agent) → Bis(2-chloro-4-aminophenyl) disulfide
Phosphonothioates
The conversion of this compound into corresponding phosphonothioates is not extensively documented in peer-reviewed scientific literature. This specific transformation, which would involve the reaction of the thiocyanate group with a phosphorus-based reagent, remains an area for potential future investigation.
Sulfonyl Derivatives via Oxidation
The sulfur atom in the thiocyanate group of aryl thiocyanates can be oxidized to a higher oxidation state to form sulfonyl derivatives. A general method for this transformation involves the use of a strong oxidizing agent, such as m-chloroperbenzoic acid (m-CPBA). This reaction converts the aryl thiocyanate into an aryl sulfonyl cyanide. rsc.org While this reaction is reported for aromatic thiocyanates in general, it represents a plausible pathway for the transformation of this compound.
Table 1: General Oxidation of Aryl Thiocyanates
| Reactant | Reagent | Product |
| Aryl Thiocyanate (Ar-SCN) | m-Chloroperbenzoic acid (m-CPBA) | Aryl Sulfonyl Cyanide (Ar-SO₂CN) |
This table illustrates a general transformation applicable to aromatic thiocyanates.
Formation of Heterocycles
The strategic positioning of the amino and thiocyanate groups on the aromatic ring of this compound and related compounds facilitates intramolecular cyclization reactions, providing a direct route to various heterocyclic systems.
Benzothiazole (B30560) Derivatives via Cyclization
The synthesis of 2-aminobenzothiazole (B30445) derivatives can be achieved through the intramolecular cyclization of an aryl thiocyanate bearing an amino group at the ortho position. nih.govacs.org In processes where a C-4 substituted aniline (B41778) is first thiocyanated, the thiocyanate group is directed to the C-2 position, ortho to the amino group. This intermediate then undergoes a spontaneous or catalyzed in-situ cyclization. nih.gov The mechanism involves the nucleophilic attack of the amino group's nitrogen atom on the electrophilic carbon of the thiocyanate moiety, leading to the formation of the fused thiazole (B1198619) ring characteristic of the benzothiazole system. nih.govacs.org This method is a common strategy for synthesizing substituted 2-aminobenzothiazoles. indexcopernicus.com
Table 2: Intramolecular Cyclization to Benzothiazole Derivatives
| Starting Material (Conceptual) | Key Feature | Product |
| 2-Amino-aryl-thiocyanate | Amino group ortho to the thiocyanate group | 2-Aminobenzothiazole derivative |
This table outlines the general pathway for the formation of benzothiazoles from ortho-amino-substituted aryl thiocyanates.
Benzo[d]rsc.orgresearchgate.netoxathiol-2-ones
The formation of a benzo[d] rsc.orgresearchgate.netoxathiol-2-one ring system via the cyclization of an aryl thiocyanate is a known reaction pathway. nih.govacs.org However, this transformation typically involves an aryl thiocyanate derived from a phenol, where a hydroxyl group is positioned ortho to the thiocyanate. The cyclization proceeds via an intramolecular attack of the hydroxyl oxygen onto the thiocyanate carbon. nih.gov The current scientific literature does not provide direct evidence for the formation of benzo[d] rsc.orgresearchgate.netoxathiol-2-ones directly from this compound. This cyclization pathway is characteristic of phenolic analogues rather than anilines. nih.govacs.org
Nucleophilic Reactivity and Coupling Reactions
The thiocyanate group can act as a source of sulfur in nucleophilic substitution and coupling reactions, enabling the formation of new carbon-sulfur bonds.
Sulfur-Based Coupling Reactions
The sulfur atom of the thiocyanate group can serve as a nucleophile in coupling reactions to form diaryl sulfides (thioethers). Aryl thiocyanates are recognized as versatile intermediates that can be converted into various sulfur-containing functional groups, including thioethers and disulfides. nih.gov
A specific example of this reactivity is demonstrated with a close structural analog, 2-nitro-4-thiocyanatoaniline (B119080). This compound reacts with 4-nitrochlorobenzene in an aqueous-alkaline medium, facilitated by a phase-transfer catalyst, to yield 4-amino-3,4'-dinitrodiphenyl sulfide. researchgate.net In this reaction, the thiocyanate sulfur attacks the electron-deficient carbon of 4-nitrochlorobenzene, displacing the chloride and forming a new sulfide linkage. This illustrates a key sulfur-based coupling reaction pathway available to this class of compounds.
Table 3: Example of Sulfur-Based Coupling with an Analogous Compound
| Reactant 1 | Reactant 2 | Conditions | Product |
| 2-Nitro-4-thiocyanatoaniline | 4-Nitrochlorobenzene | Aqueous-alkaline medium, phase-transfer catalyst | 4-Amino-3,4'-dinitrodiphenyl sulfide |
This table details a specific coupling reaction of a compound structurally similar to this compound, demonstrating the nucleophilic character of the thiocyanate sulfur. researchgate.net
Reaction with Halogenated Compounds to Form Substituted Derivatives
The thiocyanate (-SCN) group in aromatic compounds like this compound is a versatile functional group that can participate in various chemical transformations. One area of its reactivity involves reactions with halogenated compounds. Generally, the thiocyanate ion (SCN⁻) is an effective nucleophile and can displace halide ions from alkyl halides in nucleophilic substitution reactions. fiveable.me
While direct studies detailing the reaction of this compound with a broad range of halogenated compounds are specific, the known chemistry of related thiocyanatoanilines provides a framework for its expected reactivity. For instance, 4-thiocyano aniline compounds can react with alkyl halides, such as methyl chloride, ethyl bromide, or n-propyl chloride, in the presence of an alkali metal cyanide. google.com This type of reaction leads to the formation of thioalkyl aniline compounds. google.com This suggests that the thiocyanate moiety in this compound can act as a precursor to introduce thioether linkages by reacting with various alkyl halides.
The reactivity of aryl halides in nucleophilic aromatic substitution is often low unless the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, in the ortho or para positions. libretexts.org In the case of forming diphenyl sulfides, the reaction typically involves an activated aryl halide reacting with a thiolate ion.
Formation of Diphenyl Sulfides
The synthesis of diphenyl sulfides from thiocyanatoaniline derivatives is a notable transformation. This reaction typically proceeds by converting the thiocyanate group into a more reactive thiolate intermediate, which then acts as a nucleophile to displace a halide from an activated aromatic ring.
Reaction with 4-Nitrochlorobenzene
A well-documented example that illustrates this transformation involves the related compound, 2-nitro-4-thiocyanatoaniline. A method has been developed for preparing 4-amino-3,4'-dinitrodiphenyl sulfide based on the reaction of 2-nitro-4-thiocyanatoaniline with 4-nitrochlorobenzene. researchgate.net In this reaction, the thiocyanate group of 2-nitro-4-thiocyanatoaniline is cleaved under aqueous-alkaline conditions to generate a sodium 4-amino-3-nitrothiophenolate intermediate. google.com This thiophenolate ion then acts as a potent nucleophile.
The 4-nitrochlorobenzene serves as the electrophilic partner. The nitro group on its ring strongly activates the chlorine atom for nucleophilic aromatic substitution. libretexts.org The thiophenolate intermediate attacks the carbon atom bonded to the chlorine on the 4-nitrochlorobenzene ring, displacing the chloride ion and forming the C-S bond that characterizes the resulting diphenyl sulfide. researchgate.netgoogle.com
Role of Phase-Transfer Catalysts
The reaction between the thiophenolate, generated in an aqueous alkaline phase, and the aryl halide, which is typically in an organic phase, is often slow due to the immiscibility of the reactants. Phase-transfer catalysts (PTCs) are employed to overcome this challenge. nitrkl.ac.in A PTC is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur. nitrkl.ac.in
In the synthesis of 4-amino-3,4'-dinitrodiphenyl sulfide, the reaction is conducted in an aqueous-alkaline medium in the presence of a phase-transfer catalyst such as Polyethylene Glycol 400 (PEG 400) or Katamin AB. researchgate.net These catalysts, often quaternary ammonium (B1175870) or phosphonium (B103445) salts, form an ion pair with the thiophenolate anion from the aqueous phase. nitrkl.ac.incrdeepjournal.org This new, more lipophilic ion pair can then move into the organic phase containing the 4-nitrochlorobenzene, allowing the nucleophilic substitution reaction to proceed efficiently. nitrkl.ac.in The use of PTCs significantly accelerates the reaction rate and improves the yield of the desired diphenyl sulfide. crdeepjournal.orgresearcher.life
Reduction Reactions of the Nitro Group in Related Thiocyanatoanilines
The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. rsc.org This reaction is highly relevant for nitro-substituted thiocyanatoanilines, such as 2-nitro-4-thiocyanatoaniline, converting them into valuable amino-substituted derivatives. A variety of reducing agents and catalytic systems are effective for this purpose, offering different levels of selectivity and compatibility with other functional groups. commonorganicchemistry.comorganic-chemistry.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation : This is a prevalent method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). commonorganicchemistry.com It is highly efficient but may also reduce other functional groups if not controlled. commonorganicchemistry.com
Metal-Acid Systems : The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and reliable method for nitro group reduction. rsc.orgcommonorganicchemistry.com
Other Reagents : Tin(II) chloride (SnCl₂) provides a mild method for reducing nitro groups to amines and is tolerant of many other functional groups. commonorganicchemistry.com Sodium sulfide (Na₂S) can also be used and may offer selectivity when multiple nitro groups are present. commonorganicchemistry.com
The reduction process transforms the nitro group (-NO₂) into an amino group (-NH₂) through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. mdpi.com For a compound like 2-nitro-4-thiocyanatoaniline, this reaction would yield 2-amino-4-thiocyanatoaniline, demonstrating the utility of this transformation in modifying the electronic and structural properties of the molecule for further synthetic applications.
Interactive Data Table: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Selectivity Notes |
|---|---|---|
| H₂/Pd-C | Catalytic hydrogenation | Highly efficient; may reduce other groups like alkenes or alkynes. commonorganicchemistry.com |
| Fe/HCl or Fe/AcOH | Acidic | A classic, robust method. commonorganicchemistry.com |
| SnCl₂ | Mild, acidic | Good for substrates with other reducible functional groups. commonorganicchemistry.com |
| Zn/AcOH | Mild, acidic | Provides a mild method for reduction. commonorganicchemistry.com |
| Na₂S | Basic | Can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com |
Spectroscopic and Structural Characterization of 2 Chloro 4 Thiocyanatoaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For 2-Chloro-4-thiocyanatoaniline, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about its aromatic structure and substituent effects. While experimental spectra are available in databases such as SpectraBase, the following sections detail the expected chemical shifts and coupling constants based on the compound's structure. nih.gov
Proton NMR (¹H NMR) Chemical Shifts and Coupling Constants
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the amine (-NH₂) protons and the three protons on the aromatic ring. The -NH₂ protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
The aromatic protons (H-3, H-5, and H-6) will exhibit a more complex splitting pattern due to their coupling with each other. The electron-donating amino group and the electron-withdrawing chloro and thiocyanato groups influence the chemical shifts of these protons.
H-6: This proton is ortho to the amino group and meta to the chloro group. It is expected to be the most shielded of the aromatic protons, appearing at the lowest chemical shift (further upfield). It should appear as a doublet.
H-5: This proton is meta to the amino group and ortho to the thiocyanato group. It will likely appear as a doublet of doublets due to coupling with both H-3 and H-6.
H-3: This proton is ortho to the chloro group and meta to both the amino and thiocyanato groups. The deshielding effect of the adjacent chlorine atom would cause it to resonate at the highest chemical shift (further downfield). It is expected to appear as a doublet.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -NH₂ | Broad singlet | s | N/A |
| H-3 | Downfield | d | JH3-H5 (ortho) ≈ 2-3 Hz |
| H-5 | Intermediate | dd | JH5-H6 (meta) ≈ 8-9 Hz, JH5-H3 (ortho) ≈ 2-3 Hz |
| H-6 | Upfield | d | JH6-H5 (meta) ≈ 8-9 Hz |
Carbon-13 NMR (¹³C NMR) Chemical Shifts
The ¹³C NMR spectrum of this compound will display seven distinct signals, one for each of the six aromatic carbons and one for the thiocyanate (B1210189) carbon. The chemical shifts are influenced by the attached functional groups. The availability of predicted spectra has been noted. guidechem.com
C-1 (C-NH₂): This carbon, bonded to the amino group, will be significantly shielded and appear upfield.
C-2 (C-Cl): The carbon attached to the chlorine atom will be deshielded.
C-4 (C-SCN): The carbon bonded to the thiocyanato group will also experience a distinct chemical shift.
C-SCN: The carbon of the thiocyanate group itself typically appears in the range of 110-120 ppm.
The remaining aromatic carbons (C-3, C-5, C-6) will have shifts determined by their positions relative to the various substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-SCN | 110 - 120 |
| Aromatic Carbons | 115 - 150 |
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. Experimental IR spectra for this compound are available. guidechem.com
Characteristic Vibrational Modes (e.g., C≡N stretching, N-H stretching)
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its primary functional groups.
N-H Stretching: The amino group (-NH₂) will show two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. These typically appear in the region of 3300-3500 cm⁻¹.
C≡N Stretching: The thiocyanate group (-SCN) has a strong, sharp absorption band corresponding to the carbon-nitrogen triple bond stretch. This vibration is characteristic and is expected in the 2140-2175 cm⁻¹ region.
Aromatic C-H and C=C Stretching: The spectrum will also feature absorptions for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 |
| Thiocyanate (-SCN) | C≡N Stretch | 2140 - 2175 |
| Aromatic Ring | C-H Stretch | ~3000 - 3100 |
| Aromatic Ring | C=C Stretch | ~1400 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), a high-energy electron beam bombards the sample, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound has been recorded. chemicalbook.com
The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 184, which corresponds to its molecular weight. chemicalbook.com The presence of a chlorine atom is indicated by a characteristic isotopic pattern for the molecular ion, with a smaller peak at m/z 186 (the M+2 peak) that is approximately one-third the intensity of the m/z 184 peak.
The fragmentation pattern would likely involve the loss of the thiocyanate group (-SCN) or the chlorine atom (-Cl), leading to significant fragment ions.
Table 4: Key EI-MS Data for this compound
| Ion | Description | m/z Value |
| [M]⁺ | Molecular Ion | 184 |
| [M+2]⁺ | Isotope Peak (due to ³⁷Cl) | 186 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of a compound's molecular formula, providing unequivocal identification.
While detailed experimental HRMS data for this compound is not extensively documented in publicly available literature, the principles of the technique allow for the theoretical calculation of its exact mass. The molecular formula for this compound is C7H5ClN2S. alfa-chemistry.com The expected monoisotopic mass can be calculated with high precision based on the masses of its constituent isotopes.
For related derivatives, such as 2-Nitro-4-thiocyanatoaniline (B119080) (C7H5N3O2S), the theoretical exact mass has been computed. This value is essential for distinguishing the compound from other molecules with the same nominal mass. The computed monoisotopic mass for 2-Nitro-4-thiocyanatoaniline is 195.01024758 Da. nih.gov In a typical HRMS analysis, the experimentally measured mass would be compared to this theoretical value, with a very small mass error (usually in parts per million, ppm) confirming the compound's identity.
Standard mass spectrometry has been used to characterize this compound and its derivatives, confirming their nominal molecular weight. For this compound, the molecular ion peak [M+] is observed at an m/z of 184. chemicalbook.com
Table 1: Mass Spectrometry Data for this compound and its Derivatives
| Compound | Molecular Formula | Nominal Mass (Da) | Key Mass Fragments (m/z) |
| This compound | C7H5ClN2S | 184 | 158, 152, 149, 122, 105, 90, 78, 63 |
| 2-Nitro-4-thiocyanatoaniline | C7H5N3O2S | 195 | 149, 122 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a compound's physical and chemical properties.
While the crystal structure of this compound has not been reported, a detailed single-crystal X-ray diffraction study has been conducted on its derivative, 2-Methyl-4-thiocyanatoaniline (C8H8N2S). nih.govresearchgate.net The findings from this study offer significant insight into the structural characteristics of this class of compounds.
The analysis revealed that 2-Methyl-4-thiocyanatoaniline crystallizes in the orthorhombic space group P212121. researchgate.net The thiocyanate group is bonded to the phenyl ring through the sulfur atom. A notable feature of the structure is that the thiocyanate group is significantly tilted out of the plane of the aromatic ring, with a C7—S1—C1—C2 torsion angle of 86.6 (2)°. nih.gov The C—S bond length was determined to be 1.692 (3) Å, which is consistent with bond lengths in other aromatic thiocyanates. nih.gov
In the crystal lattice, the molecules are connected through a network of intermolecular interactions. These include classical N—H···N hydrogen bonds and additional C—H···N contacts, which together assemble the molecules into a three-dimensional supramolecular network. nih.govresearchgate.net
Table 2: Crystallographic Data for 2-Methyl-4-thiocyanatoaniline researchgate.net
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C8H8N2S |
| Mr | 164.22 |
| Crystal system, space group | Orthorhombic, P212121 |
| a, b, c (Å) | 4.4380 (2), 10.5115 (4), 17.3105 (6) |
| V (Å3) | 807.54 (6) |
| Z | 4 |
| Radiation type | Mo Kα |
| T (K) | 200 |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Measured reflections | 26844 |
| Independent reflections | 1996 |
| Refinement | |
| R[F2 > 2σ(F2)] | 0.043 |
| wR(F2) | 0.075 |
| S | 1.16 |
| Parameters | 109 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Biological and Pharmacological Relevance of Thiocyanatoanilines
Antimicrobial Activity
Thiocyanatoanilines have demonstrated notable antimicrobial properties. The biological activity is often influenced by the nature and position of substituents on the aniline (B41778) ring.
Research into a series of allylic thiocyanates has revealed that derivatives bearing halogenated aryl groups exhibit moderate-to-high activity against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In particular, chloro-substituted thiocyanates have been identified as highly active. mdpi.com For instance, certain chloro derivatives have shown good-to-high potency against both methicillin-sensitive (S. aureus) and methicillin-resistant (S. aureus) strains, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. nih.gov These compounds have also displayed good antifungal activity against Candida species. nih.gov The presence of a second chlorine atom on the aromatic ring has been observed to enhance the antimicrobial potency. mdpi.com While specific MIC values for 2-chloro-4-thiocyanatoaniline are not extensively detailed in the available literature, the general findings for chloro-substituted thiocyanates suggest its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of Selected Chloro-Substituted Allylic Thiocyanates
| Compound | Test Organism | MIC (µM) |
|---|---|---|
| Chloro-derivative 1 | S. aureus (MSSA) | 3-6 |
| Chloro-derivative 1 | S. aureus (MRSA) | 3-6 |
| Chloro-derivative 2 | Candida albicans | 6-25 |
| Chloro-derivative 2 | Candida tropicalis | 6-25 |
Source: Adapted from studies on allylic thiocyanates. nih.gov
Enzyme Inhibition Potential
The thiocyanate (B1210189) group is a versatile functional group that can interact with biological targets, including enzymes. While specific studies on the enzyme inhibition potential of this compound are not prominent, the broader class of organic thiocyanates has been investigated for such activities. For example, various heterocyclic compounds bearing a thiocyanate moiety have been synthesized and evaluated as inhibitors of enzymes like urease and α-glucosidase. nih.gov The nitrogen and sulfur atoms of the thiocyanate group can participate in hydrogen bonding and coordination with metal ions in the active sites of metalloenzymes, leading to their inhibition. The electronic properties of the substituted aniline ring in this compound could modulate its interaction with enzyme active sites.
Antiparasitic Applications (e.g., Albendazole Synthesis Pathway)
A significant application of thiocyanatoanilines is in the synthesis of antiparasitic drugs. A closely related compound, 2-nitro-4-thiocyanatoaniline (B119080), is a key intermediate in the synthesis of Albendazole, a broad-spectrum anthelmintic agent. google.comgoogle.comveeprho.com The synthesis involves the thiocyanation of 2-nitroaniline (B44862) to produce 2-nitro-4-thiocyanatoaniline. google.com This intermediate then undergoes S-alkylation with n-propyl bromide, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole (B57391) ring system of Albendazole. agnitio.co.inenvironmentclearance.nic.in
While the direct use of this compound in the synthesis of Albendazole is not the primary reported route, its structural similarity to the nitro analogue suggests its potential as a precursor for other antiparasitic agents or analogues of existing drugs. The chloro and thiocyanato groups provide reactive handles for further chemical transformations to build complex heterocyclic structures with potential antiparasitic activity.
Antitumor Activity
The development of novel anticancer agents is an area of intensive research, and compounds containing chloro and aniline functionalities have shown promise. For instance, a series of quinazoline-based pyrimidodiazepines featuring a 2-chloro-4-anilinoquinazoline core structure has been synthesized and evaluated for anticancer activity. nih.gov Some of these compounds exhibited high cytostatic and cytotoxic activity against a panel of human tumor cell lines. nih.gov Another study on 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones also demonstrated significant anticancer activity. nih.gov
Although direct evidence for the antitumor activity of this compound is not available in the reviewed literature, the presence of the chloroaniline moiety in its structure is a feature found in some potent anticancer compounds. This suggests that derivatives of this compound could be explored for their potential cytotoxic effects.
Potential as Building Blocks for Biologically Active Compounds
Aryl thiocyanates, including this compound, are valuable building blocks for the synthesis of a variety of biologically active compounds. nih.govacs.org The thiocyanate group can be readily converted into other sulfur-containing functional groups, which are present in numerous pharmaceuticals. nih.gov Furthermore, the amino group of the aniline moiety can be diazotized and subjected to various substitution reactions, while the chloro group can also be a site for nucleophilic substitution, although this is generally less facile on an aromatic ring unless activated.
The trifunctional nature of this compound (amino, chloro, and thiocyanato groups) makes it a versatile precursor for the synthesis of complex heterocyclic compounds, which are a cornerstone of medicinal chemistry. nih.gov
Applications in Drug Design
The thiocyanate functional group plays a crucial role in drug development, serving as a versatile building block in the synthesis of various drug molecules. acs.org By incorporating the SCN group into molecular structures, researchers can enhance the pharmacological properties and efficacy of compounds. acs.org The thiocyanate moiety can act as a bioisostere for other functional groups, influencing the molecule's size, shape, and electronic distribution, which in turn can affect its binding to biological targets. The presence of the chloro and amino groups in this compound provides additional points for modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Pharmacokinetic Considerations of Thiocyanate-Containing Compounds
The thiocyanate ion, which can be formed from the metabolism of certain compounds, is a normal physiological constituent of serum. It is primarily eliminated by the kidneys. In cases of renal impairment, the half-life of thiocyanate can be significantly prolonged. When designing drugs containing a thiocyanate group, it is important to consider the potential for in vivo release of the thiocyanate ion and its subsequent pharmacokinetic and pharmacodynamic effects.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Albendazole |
| 2-Nitro-4-thiocyanatoaniline |
| 2-Chloro-4-nitroaniline |
Computational Chemistry and Mechanistic Insights
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and energies. For aromatic compounds similar to 2-Chloro-4-thiocyanatoaniline, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, are employed to analyze molecular structure and vibrational spectra. researchgate.net Such studies help in understanding the charge distribution within the molecule, which is influenced by electron-withdrawing groups like chloro and thiocyanato substituents. researchgate.net
Theoretical calculations for related compounds have been performed to optimize geometry and study frontier molecular orbitals (HOMO and LUMO). mdpi.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting chemical reactivity. mdpi.com For instance, in a similar molecule, 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine, the LUMO is primarily located on the heterocyclic ring system, indicating sites susceptible to nucleophilic attack. mdpi.com For 2-nitro-4-thiocyanatoaniline (B119080), quantum mechanical calculations using DFT (M06-2X) have been used to model frontier molecular orbitals, where the LUMO was found to be localized on the nitro group, indicating likely sites for electrophilic attack.
Table 1: Representative Frontier Molecular Orbital Data from DFT Studies on Related Compounds
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netresearchgate.netnih.govtriazolo[4,3-a]pyridine | B3LYP/6-31G | -8.964 | -1.531 | 7.433 |
Activation Energy Studies
Activation energy is the minimum amount of energy required for a chemical reaction to occur. Computational studies are pivotal in determining these energy barriers, thereby providing insights into reaction kinetics and feasibility. For instance, in the synthesis of the related compound 2-nitro-4-thiocyanatoaniline, DFT (B3LYP) calculations have been used to study the nitration step. These studies revealed a lower activation energy of approximately 15 kcal/mol for nitration at the 2-position (ortho to the amino group) compared to other positions, explaining the observed regioselectivity. Kinetic studies on the hydrolysis of 2-nitro-4-thiocyanatoaniline have shown an activation energy of around 45 kJ/mol, indicating the energy barrier for this specific degradation pathway. Such computational and experimental studies are essential for optimizing reaction conditions to achieve higher yields and minimize byproducts.
Reaction Mechanism Elucidation
Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. The formation of this compound typically proceeds via electrophilic aromatic substitution, and various studies have focused on elucidating the precise mechanism.
The electrophilic thiocyanation of anilines is a primary method for synthesizing compounds like this compound. researchgate.netmdpi.com A widely accepted mechanism involves the in-situ generation of an electrophilic thiocyanating agent. mdpi.com In a common procedure using N-bromosuccinimide (NBS) and potassium thiocyanate (B1210189) (KSCN), NBS first reacts with KSCN to produce N-thiocyanatosuccinimide (NTS). mdpi.com
This NTS intermediate then serves as an electrophilic "SCN+" source. mdpi.com The aniline (B41778) derivative, activated by the amino group, attacks the electrophilic sulfur atom of the thiocyanate group. This attack occurs preferentially at the para-position relative to the strongly activating amino group, leading to the formation of a resonance-stabilized intermediate (a sigma complex). researchgate.net Subsequent loss of a proton restores the aromaticity of the ring, yielding the final thiocyanated product. researchgate.netrsc.org Other mechanisms involve the oxidation of the thiocyanate anion (SCN-) to a thiocyanate radical (•SCN) or thiocyanogen (B1223195) ((SCN)₂), which then acts as the electrophile. rsc.org
While the formation of this compound from 2-chloroaniline (B154045) involves electrophilic substitution on the aromatic ring, a related but distinct process is the direct cyanation of thiols (S-H bonds). chemrevlett.com Mechanistic pathways for direct S-cyanation can involve copper-mediated oxidative processes. chemrevlett.com These reactions may proceed through the formation of a disulfide intermediate, followed by oxidative addition of a copper cyanide complex into the S-S bond and subsequent reductive elimination. chemrevlett.com The concept of a concerted transition state, where bond breaking and bond formation occur simultaneously in a single step, is fundamental in many organic reactions. However, for the electrophilic aromatic thiocyanation leading to aryl thiocyanates like this compound, the mechanism is generally considered stepwise, involving the formation of a distinct sigma complex intermediate rather than a single concerted transition state. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or receptor. nih.govijcce.ac.ir For example, docking studies on novel 4-anilinoquinazoline (B1210976) derivatives have been performed to investigate their binding modes with EGFR and VEGFR-2 receptors, which are targets in cancer therapy. ijcce.ac.ir Although thiocyanates are recognized as important pharmacophores, specific molecular docking studies focusing on this compound were not detailed in the available research. researchgate.net However, the structural alerts present in the molecule would make it a candidate for such computational analysis to explore potential biological activities.
Computational Studies on Regioselectivity
Regioselectivity, the preference for bond formation at one position over others, is a critical aspect of synthesizing substituted aromatic compounds. In the thiocyanation of 2-chloroaniline, the incoming thiocyanate group is directed primarily to the para-position relative to the amino group. This is because the amino group is a powerful ortho-, para-directing and activating group. The chloro substituent is a deactivating but also ortho-, para-directing group. The directing effects of the amino group dominate, and due to steric hindrance from the adjacent chloro group at the ortho position, substitution occurs at the less hindered para-position. nih.gov
Computational studies can quantify these directing effects. By calculating the energies of the possible intermediates (sigma complexes) for ortho, meta, and para attack, it can be demonstrated that the intermediate corresponding to para-substitution is the most stable. This approach was used to explain the regioselectivity of the nitration of 4-thiocyanatoaniline, where calculations showed a lower activation energy for substitution at the 2-position. These theoretical models provide a robust framework for predicting and understanding the outcomes of electrophilic aromatic substitution reactions. researchgate.netnih.gov
Advanced Research Directions and Future Perspectives
Development of Novel and Greener Synthetic Methods
The synthesis of aryl thiocyanates, including 2-chloro-4-thiocyanatoaniline, is undergoing a significant transformation towards more sustainable and efficient processes. bohrium.com Traditional methods often rely on harsh reagents and produce significant waste. researchgate.net Modern research is focused on overcoming these limitations through innovative approaches.
One promising "green" method is mechanochemistry , which involves solvent-free reactions conducted by ball milling. This technique has been successfully applied to the thiocyanation of various anilines, offering a simple, mild, and environmentally friendly alternative to solution-based methods. nih.gov For instance, the thiocyanation of anilines using ammonium (B1175870) persulfate and ammonium thiocyanate (B1210189) with silica (B1680970) as a grinding auxiliary has demonstrated high yields and tolerance for sensitive functional groups. nih.gov
Photocatalysis represents another frontier in the green synthesis of thiocyanates. rsc.org Visible-light-mediated reactions, often employing organic dyes or semiconductor nanocomposites as photocatalysts, provide an energy-efficient pathway for C-S bond formation under ambient conditions. rsc.org These methods avoid the need for high temperatures and harsh oxidants, aligning with the principles of green chemistry. rsc.org For example, singlet oxygen-catalyzed oxidative thiocyanation of anilines has been achieved using visible light irradiation at room temperature. acs.org
Table 1: Comparison of Synthetic Methods for Aryl Thiocyanates
| Method | Reagents/Catalysts | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional | Metal thiocyanates, strong oxidants | Often harsh conditions, organic solvents | Well-established | Environmentally detrimental, potential for toxic byproducts |
| Mechanochemistry | Ammonium persulfate, ammonium thiocyanate, silica | Solvent-free, ball milling | Green, mild, simple, tolerates sensitive functional groups | May not be suitable for all substrates |
| Photocatalysis | Photocatalysts (e.g., organic dyes, TiO2/MoS2), visible light | Ambient temperature | Energy-efficient, environmentally friendly | May require specialized equipment |
| Ionic Liquids | Ionic liquids as reagents/solvents | Mild conditions | Recyclable, reduced solvent waste | Cost of ionic liquids can be high |
Exploration of New Reactivity Pathways
The thiocyanate group is a versatile functional group that can be transformed into a variety of other sulfur-containing moieties, making thiocyanatoanilines valuable intermediates in organic synthesis. rsc.org Research is actively exploring new ways to harness the reactivity of the thiocyanate group.
One area of investigation is the conversion of aryl thiocyanates into other valuable functional groups such as thiophenols, thioethers, and disulfides. rsc.org These transformations are crucial for the synthesis of a wide range of biologically active molecules and materials. rsc.org Additionally, the thiocyanate group can act as a source of cyanide in certain reactions, further expanding its synthetic utility. researchgate.net
Another important reactivity pathway is the participation of the thiocyanate group in cyclization reactions . For example, in the presence of a suitable ortho-substituent, such as an amino group, thiocyanatoanilines can undergo intramolecular cyclization to form benzothiazole (B30560) derivatives. acs.org This type of reaction is highly valuable for the construction of heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals. The development of new catalytic systems to promote these cyclizations with high efficiency and selectivity is an active area of research.
Structure-Activity Relationship (SAR) Studies of Thiocyanatoaniline Derivatives
Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the design of new drugs and functional materials. While specific SAR studies on this compound are not extensively documented, research on related isothiocyanate and thiocyanate-containing compounds provides valuable insights. mathewsopenaccess.comeurekaselect.com
SAR studies involve systematically modifying the structure of a parent compound and evaluating the effect of these changes on its biological activity. nih.gov For thiocyanatoaniline derivatives, key modifications could include:
Varying the substituents on the aniline (B41778) ring: Introducing different electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule and its interactions with biological targets.
Altering the position of the thiocyanate group: The regiochemistry of the thiocyanate group can significantly impact the molecule's shape and its ability to bind to specific receptors or enzymes.
Modifying the thiocyanate group itself: Although less common, transformations of the thiocyanate group into other sulfur-containing functionalities can lead to compounds with different biological profiles.
By conducting systematic SAR studies, researchers can identify the key structural features responsible for a desired activity, leading to the rational design of more potent and selective compounds. mdpi.comnih.gov
Investigation of Catalytic Systems for Thiocyanation
The development of efficient catalytic systems is crucial for improving the sustainability and practicality of thiocyanation reactions. Research in this area is focused on both metal-based and metal-free catalysts that can promote the reaction under mild conditions with high selectivity.
Metal-based catalysts , such as those containing copper or iron, have been shown to be effective for the thiocyanation of arenes. organic-chemistry.org For example, iron(III) chloride can catalyze the regioselective thiocyanation of activated arenes with high efficiency. organic-chemistry.org The use of earth-abundant and non-toxic metals is a key focus in the development of these catalytic systems.
Metal-free catalytic systems are also gaining significant attention as a more environmentally friendly alternative. jchemlett.com These systems often employ oxidants like potassium persulfate or iodine in combination with a thiocyanate source. jchemlett.comresearchgate.net Photocatalytic systems, as mentioned earlier, also fall under this category and offer a green approach to thiocyanation. rsc.org The development of reusable catalysts is another important aspect of this research, aiming to reduce waste and improve the cost-effectiveness of the process. rsc.org
Table 2: Overview of Catalytic Systems for Thiocyanation
| Catalyst Type | Examples | Advantages |
|---|---|---|
| Metal-Based | Iron(III) chloride, Copper salts | High efficiency, good regioselectivity |
| Metal-Free | Potassium persulfate, Iodine, Photocatalysts | Environmentally friendly, avoids heavy metal contamination |
| Reusable | Supported catalysts, some photocatalysts | Reduced waste, improved cost-effectiveness |
Applications in Complex Molecule Synthesis
While this compound itself is a relatively simple molecule, it serves as a valuable building block for the synthesis of more complex and potentially bioactive molecules. The versatile reactivity of the thiocyanate group, combined with the potential for further functionalization of the aniline ring, makes it a useful starting material for a variety of synthetic endeavors.
The ability of the thiocyanate group to be converted into other sulfur-containing functionalities is key to its application in complex molecule synthesis. rsc.org For example, the synthesis of natural products or pharmaceutical agents containing a thiol or thioether group could potentially start from a thiocyanatoaniline precursor.
Furthermore, the participation of this compound in cyclization reactions to form benzothiazoles opens up a pathway to a class of heterocyclic compounds with a wide range of biological activities. acs.org These benzothiazole derivatives can then be further elaborated to create even more complex molecular architectures. As synthetic methodologies continue to advance, the applications of this compound and related compounds in the synthesis of complex molecules are expected to expand.
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2-Chloro-4-thiocyanatoaniline, and how should data interpretation be approached?
To characterize this compound, employ a combination of nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C NMR to identify aromatic protons and thiocyanate groups) and infrared (IR) spectroscopy to confirm functional groups (e.g., C≡N stretching vibrations near 2100–2150 cm) . For crystalline samples, X-ray diffraction (XRD) provides precise structural data, as demonstrated for structurally similar compounds like 2-Chloro-4-iodoaniline . Reference computational harmonic vibrational frequencies (e.g., DFT-calculated IR spectra) to resolve ambiguities in peak assignments, using scaling factors from validated studies .
Q. What synthetic routes yield high-purity this compound, and what purification steps are critical?
Synthesis typically involves thiocyanation of 2-chloro-4-nitroaniline followed by reduction, or direct substitution on a halogenated aniline precursor. For example, analogous chloro-aniline derivatives are synthesized via nucleophilic aromatic substitution using thiocyanate salts under controlled pH and temperature . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel with ethyl acetate/hexane) ensures removal of by-products like unreacted halides. Monitor purity using gas chromatography (GC) or high-performance liquid chromatography (HPLC) , as outlined in reagent catalogs for related compounds .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactive sites of this compound?
DFT calculations (e.g., B3-LYP/6-31G(d)) model the compound’s electron density distribution , identifying electrophilic sites (e.g., the chloro-substituted aromatic ring) and nucleophilic regions (e.g., the thiocyanate group). Compare results with experimental Hammett constants or Fukui indices to validate reactivity predictions. Studies on similar systems show that gradient-corrected functionals like B3-PW91 accurately reproduce electronic properties and reaction pathways . For thiocyanate reactivity, compute frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to nucleophilic or electrophilic attacks.
Q. What methodologies resolve contradictions between experimental spectroscopic data and computational predictions?
Discrepancies often arise from anharmonic effects in vibrational modes or solvent interactions not accounted for in calculations. Apply scaling factors (e.g., 0.96–0.98 for B3-LYP/6-31G(d)) to harmonize DFT-predicted frequencies with experimental IR data . For NMR shifts, use implicit solvent models (e.g., PCM) to simulate solvent effects. If contradictions persist, cross-validate with alternative techniques like Raman spectroscopy or solid-state NMR , as seen in studies of halogenated anilines . Document uncertainties in instrument calibration or sample purity as potential error sources .
Q. How can reaction kinetics be studied for thiocyanate group substitution in this compound?
Use stopped-flow UV-Vis spectroscopy to monitor real-time substitution reactions (e.g., with iodide or amines). Determine rate constants under varying temperatures and pH to establish activation parameters (ΔH‡, ΔS‡). Compare results with Eyring-Polanyi equations derived from computational transition-state models (DFT or MP2). For mechanistic insights, conduct isotopic labeling (e.g., N-thiocyanate) and track substituent effects via Hammett plots , as applied in studies of aromatic nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
